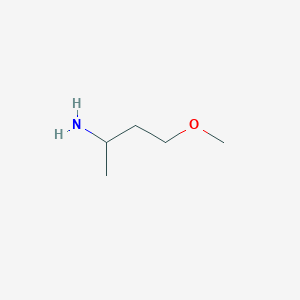
4-Methoxybutan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxybutan-2-amine” is an organic compound and amphetamine derivative with the chemical formula C5H13NO. It contains a total of 19 bonds, including 6 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “4-Methoxybutan-2-amine” includes 19 bonds in total, 6 of which are non-H bonds, 3 are rotatable bonds, 1 is a primary amine (aliphatic), and 1 is an ether (aliphatic) . The molecular weight of its hydrochloride form is 139.62 .
Wissenschaftliche Forschungsanwendungen
1. Biocatalytic Reductive Amination
- Summary of Application: This research focuses on the biocatalytic synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals . The study describes alternative biocatalytic access using amine dehydrogenases (AmDHs) for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
- Methods of Application: The study used wild-type AmDHs for the synthesis. Conversions up to 97.1% were reached at 50 mM .
- Results: Moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .
2. Anticancer Activities
- Summary of Application: A series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities .
- Methods of Application: The compounds were synthesized and their antiproliferative activity was compared to the standard drug cisplatin .
- Results: Most of the synthesized compounds exhibited moderate to high antiproliferative activity. Among them, compound 5i was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77±0.36 and 3.83±0.26 µM, respectively .
3. Synthesis of Chiral Amines
- Summary of Application: This research focuses on the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals . The study describes the use of amine dehydrogenases (AmDHs) for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
- Methods of Application: The study used wild-type AmDHs for the synthesis. Conversions up to 97.1% were reached at 50 mM .
- Results: Moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .
4. Formulation of 2,4-D
- Summary of Application: When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed. The salt-based formulation renders the 2,4-D acid active ingredient water soluble .
- Methods of Application: Common amine salt formulations of 2,4-D include isopropyl amine, triisopropanolamine, diethanolamine, and dimethylamine .
- Results: The amine salt formulation of 2,4-D is widely used in the agrochemical industry .
5. Synthesis of Chiral Amines
- Summary of Application: This research focuses on the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals . The study describes the use of amine dehydrogenases (AmDHs) for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
- Methods of Application: The study used wild-type AmDHs for the synthesis. Conversions up to 97.1% were reached at 50 mM .
- Results: Moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .
6. Formulation of 2,4-D
- Summary of Application: When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed. The salt-based formulation renders the 2,4 -D acid active ingredient water soluble .
- Methods of Application: Common amine salt formulations of 2,4 -D include isopropyl amine, triisopropanolamine, diethanolamine, and dimethylamine .
- Results: The amine salt formulation of 2,4-D is widely used in the agrochemical industry .
Eigenschaften
IUPAC Name |
4-methoxybutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMMXGMCKCSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybutan-2-amine | |
CAS RN |
98138-15-9 |
Source


|
| Record name | 4-methoxybutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

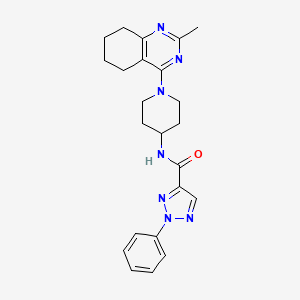
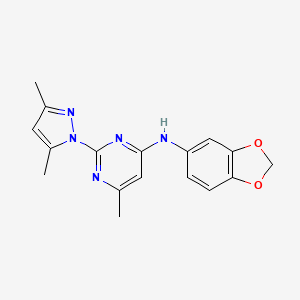
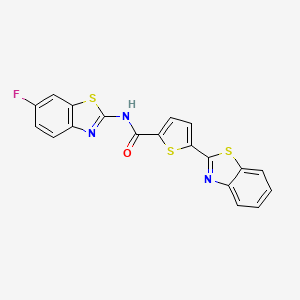
![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![2-chloro-6-(4-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2653116.png)
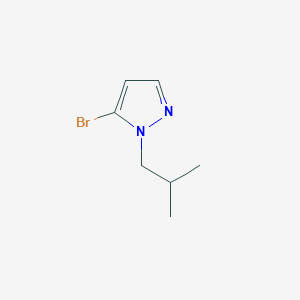
![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)
![6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2653120.png)
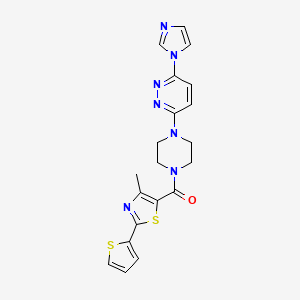
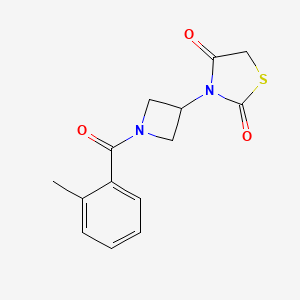
![[3-(2-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2653129.png)
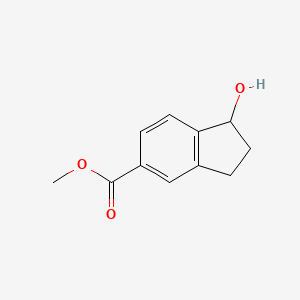
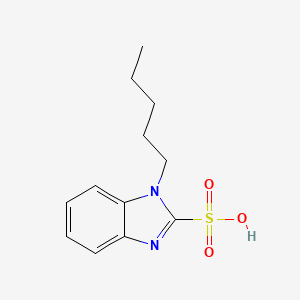
![2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2653133.png)